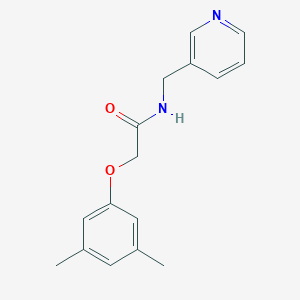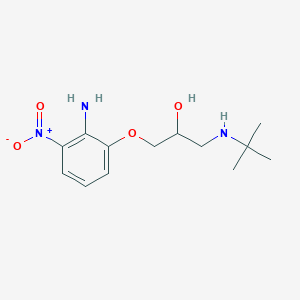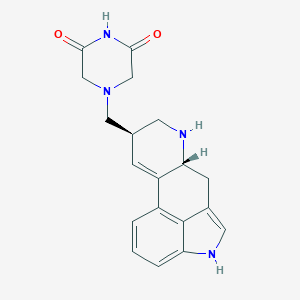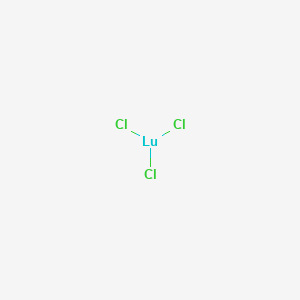
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide, also known as DPAA, is a chemical compound that has gained attention in recent years due to its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have promising biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemische Und Physiologische Effekte
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have various biochemical and physiological effects. In addition to its anticancer properties, 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have anti-inflammatory and antioxidant properties. It has also been found to improve insulin sensitivity and glucose uptake in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a promising candidate for cancer research. However, one limitation is that 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide research. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory and antioxidant properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in humans.
Synthesemethoden
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is synthesized using a specific method that involves the reaction of 3,5-dimethylphenol with pyridine-3-carboxaldehyde followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have promising scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-13(2)8-15(7-12)20-11-16(19)18-10-14-4-3-5-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JAYBCFJHGJHXHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CN=CC=C2)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CN=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)


![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)
![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
